
4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The compound also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring substituted at the 4 and 6 positions by a 4-methyl-1H-pyrazol-1-yl group and a trifluoromethyl group, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity and stability .Applications De Recherche Scientifique
Supramolecular Synthesis and Hydrogen Bonding
4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine plays a role in the formation of supramolecular structures through hydrogen bonding. In the study by Wang et al., novel crystals were formed with a series of N-containing heterocycles, emphasizing the significant role of hydrogen bonds in assembling molecules into larger architectures. The research highlights the crucial role of C–H⋯F interactions in the formation of higher-order supramolecular structures, demonstrating the compound's potential in designing complex molecular assemblies (Wang et al., 2014).
Synthesis of Pyrazole- and Pyrimidine-based Derivatives
4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine serves as a precursor in synthesizing a variety of pyrazole- and pyrimidine-based derivatives with potential pharmacological applications. Ajani et al. detailed the synthesis of pyrazole-based pyrimidine scaffolds, showcasing the compound's versatility in drug design due to its pharmacological therapeutic potentials (Ajani et al., 2019).
Sonochemical Synthesis
The compound is utilized in sonochemical synthesis methods to create pyrazolo[1,5-a]pyrimidines, highlighting a simple, mild, and efficient synthesis approach. Buriol et al. demonstrated the advantages of this methodology, including short reaction times and satisfactory yields, indicating the compound's contribution to improving synthetic efficiency in chemical research (Buriol et al., 2013).
Anticancer and Anti-inflammatory Agents
The compound is foundational in synthesizing novel derivatives with anticancer and anti-inflammatory properties. Rahmouni et al. synthesized a series of pyrazolopyrimidine derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents, which further indicates the compound's significant role in developing new therapeutic agents (Rahmouni et al., 2016).
Metallic Grid Assembly
In the field of coordination chemistry, 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine contributes to the assembly of metallic grids. Manzano et al. used related ligands for building [2 x 2] metallic grids, encapsulating anions, and exploring cation-anion interactions in solution, showcasing the compound's potential in creating intricate molecular structures with specific functional properties (Manzano et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c1-6-3-15-16(4-6)8-2-7(9(10,11)12)13-5-14-8/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBUFMIMJWGYFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

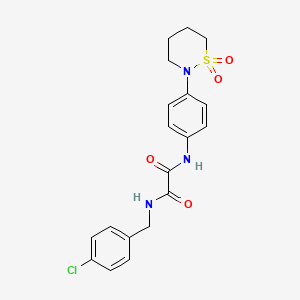
![N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370157.png)

![4-[2-(4-Tert-butyl-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2370162.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2370163.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2370166.png)
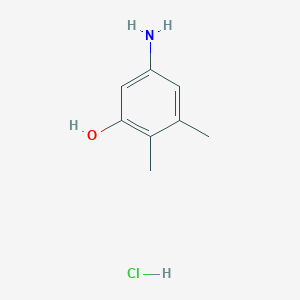
![2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2370169.png)
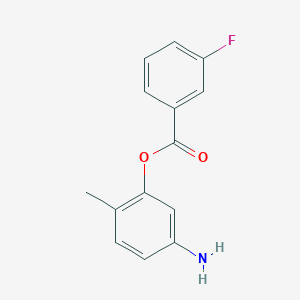
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2370171.png)
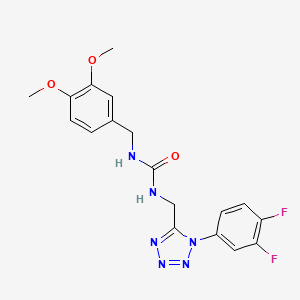
![N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide](/img/structure/B2370174.png)
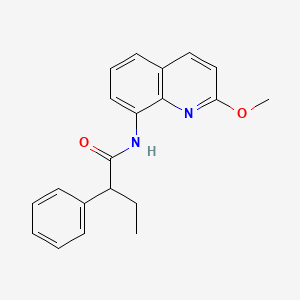
![4-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2370177.png)